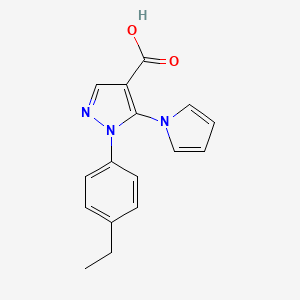

1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a heterocyclic aromatic organic compound, and it is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a basic molecule that can be viewed as a secondary amine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole compounds can be synthesized through several methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the pyrrole ring, the ethylphenyl group, and the carboxylic acid group. The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions. They can react with electrophiles to give products resulting from substitution at the 2-position . The reactivity of pyrrole can be explained in terms of its aromaticity .Aplicaciones Científicas De Investigación

Synthetic Pathways and Intermediate Formation

The compound 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, while not directly mentioned, is closely related to various pyrazole derivatives synthesized for studying their chemical properties and potential applications. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to selectively form 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles under specific conditions, showcasing the versatility of pyrazole compounds in organic synthesis and potential medicinal chemistry applications (Mikhed’kina et al., 2009).

Heterocyclic Chemistry and Cyclization Reactions

In another related study, the cyclization of pyrrolidinocarboxamide derivatives of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid led to the formation of imminium salts, which were transformed into corresponding ketones. This study highlights the synthesis pathways that lead to the creation of complex heterocyclic systems, which are often explored for their biological activities (Massa et al., 1990).

Antimicrobial Activity

The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide demonstrates the potential for these compounds in antimicrobial applications. The subsequent reaction with alcohols and amines to afford carbamates and urea derivatives, followed by cyclodehydration, shows the intricate chemistry that enables the exploration of these compounds' biological activities (Farghaly & El-Kashef, 2005).

Chemical Sensor Development

A novel colorimetric chemosensor based on a hybrid hydrazo/azo dye system of pyrrolinone ester and azo-pyrazole moieties was synthesized, demonstrating the utility of pyrazole derivatives in detecting metal ions such as Cu2+, Zn2+, and Co2+. This research opens pathways for the development of new chemical sensors with high sensitivity and selectivity (Aysha et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-12-5-7-13(8-6-12)19-15(18-9-3-4-10-18)14(11-17-19)16(20)21/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUVLOFPSISKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2808905.png)

![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)

![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)

![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)

![1-[(3-Fluorophenyl)methyl]-3'-(3-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2808914.png)